Cas no 2580211-97-6 (5-Fluoro-6-methylpyridine-2-sulfonamide)
5-Fluoro-6-methylpyridine-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-6-methylpyridine-2-sulfonamide
- 2580211-97-6
- EN300-27733840
- 5-Fluoro-6-methylpyridine-2-sulfonamide
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- Inchi: 1S/C6H7FN2O2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,1H3,(H2,8,10,11)
- InChI Key: ZSUXCWGUCFMIRX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C)N=1)F)(N)(=O)=O
Computed Properties
- Exact Mass: 190.02122681g/mol
- Monoisotopic Mass: 190.02122681g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 81.4Ų
5-Fluoro-6-methylpyridine-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27733840-0.05g |
5-fluoro-6-methylpyridine-2-sulfonamide |
2580211-97-6 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
| Enamine | EN300-27733840-0.1g |
5-fluoro-6-methylpyridine-2-sulfonamide |
2580211-97-6 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
| Enamine | EN300-27733840-0.25g |
5-fluoro-6-methylpyridine-2-sulfonamide |
2580211-97-6 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
| Enamine | EN300-27733840-0.5g |
5-fluoro-6-methylpyridine-2-sulfonamide |
2580211-97-6 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
| Enamine | EN300-27733840-1.0g |
5-fluoro-6-methylpyridine-2-sulfonamide |
2580211-97-6 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
| Enamine | EN300-27733840-2.5g |
5-fluoro-6-methylpyridine-2-sulfonamide |
2580211-97-6 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
| Enamine | EN300-27733840-5.0g |
5-fluoro-6-methylpyridine-2-sulfonamide |
2580211-97-6 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
| Enamine | EN300-27733840-10.0g |
5-fluoro-6-methylpyridine-2-sulfonamide |
2580211-97-6 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 |
5-Fluoro-6-methylpyridine-2-sulfonamide Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 5-Fluoro-6-methylpyridine-2-sulfonamide
Research Brief on 5-Fluoro-6-methylpyridine-2-sulfonamide (CAS: 2580211-97-6): Recent Advances and Applications
5-Fluoro-6-methylpyridine-2-sulfonamide (CAS: 2580211-97-6) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.
Recent literature highlights the importance of 5-Fluoro-6-methylpyridine-2-sulfonamide in the development of kinase inhibitors, particularly those targeting cancer-related pathways. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound serves as a critical scaffold for the design of selective inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The study reported that derivatives of 5-Fluoro-6-methylpyridine-2-sulfonamide exhibited potent inhibitory activity against FGFR1-3, with IC50 values in the nanomolar range.
In addition to its role in oncology, 5-Fluoro-6-methylpyridine-2-sulfonamide has been investigated for its potential in treating infectious diseases. A 2022 study in Bioorganic & Medicinal Chemistry Letters explored its use as a precursor for the synthesis of antimicrobial agents. The researchers synthesized a series of sulfonamide derivatives and evaluated their activity against bacterial and fungal pathogens. The results indicated that certain derivatives displayed broad-spectrum antimicrobial activity, suggesting their potential as leads for new antibiotics.
The chemical synthesis and optimization of 5-Fluoro-6-methylpyridine-2-sulfonamide have also been a focus of recent research. A 2023 paper in Organic Process Research & Development detailed a scalable and efficient synthetic route for this compound, emphasizing improvements in yield and purity. The authors highlighted the importance of optimizing reaction conditions to minimize byproducts and enhance the overall efficiency of the synthesis, which is critical for large-scale production in pharmaceutical applications.
Furthermore, computational studies have provided insights into the molecular interactions of 5-Fluoro-6-methylpyridine-2-sulfonamide with biological targets. Molecular docking and dynamics simulations, as reported in a 2023 study in the Journal of Chemical Information and Modeling, revealed that the compound's sulfonamide moiety plays a crucial role in binding to active sites of target proteins. These findings are valuable for the rational design of more potent and selective derivatives.
In conclusion, 5-Fluoro-6-methylpyridine-2-sulfonamide (CAS: 2580211-97-6) represents a versatile and promising compound in chemical biology and drug discovery. Its applications span oncology, infectious diseases, and beyond, supported by robust synthetic methodologies and computational insights. Future research should focus on further elucidating its mechanism of action and expanding its therapeutic potential through the development of novel derivatives.
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